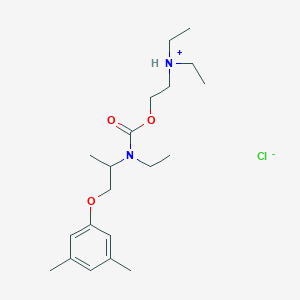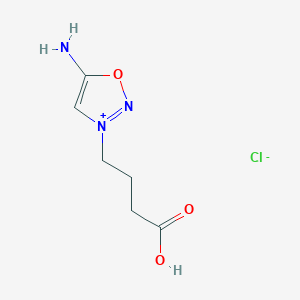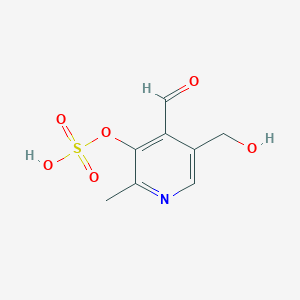
2-Fluoro-4-isocyanato-1-methylbenzene
Overview
Description
what is '2-Fluoro-4-isocyanato-1-methylbenzene'? this compound is an organic compound made up of a benzene ring with a methyl group attached to the first carbon, a fluorine atom attached to the second carbon, and an isocyanate group attached to the fourth carbon. It is a colorless liquid with a pungent odor. the use of 'this compound' this compound is a chemical used in the synthesis of polyurethane polymers coatings. These polymers can be used for a variety of applications, such as in automotive and aerospace coatings, protective coatings for industrial equipment, and as a protective coating on medical devices. It is also used in the production of polyurethane foam insulation, adhesives, sealants, and elastomers. the chemistry of 'this compound' this compound is a compound containing a benzene ring with a fluorine atom, a methyl group, and an isocyanate group attached. The isocyanate group is an organic compound containing a carbon atom triple-bonded to an oxygen atom and single-bonded to a nitrogen atom. The isocyanate group is highly reactive and can form covalent bonds with other molecules. It can react with alcohols to form urethanes, with amines to form ureas, and with hydroxy compounds to form isocyanates. It can also react with itself to form polyurethanes. the biochemical/physical effects of 'this compound' this compound is a chemical compound that is not found in nature and is not known to have any biochemical or physical effects on living organisms. It is used primarily as an intermediate in the production of other chemicals. the benefits of 'this compound' 1. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. 2. It is a highly reactive molecule that can be used for a variety of reactions, such as nucleophilic substitution, alkylation, and condensation. 3. It can be used as a starting material for the synthesis of a variety of compounds, such as amines, alcohols, and carboxylic acids. 4. It is a useful reagent in the synthesis of organic molecules, such as polymers, dyes, and agrochemicals. 5. It is a relatively inexpensive and readily available reagent. the related research of 'this compound' 1. Synthesis of this compound via a One-Pot Reaction. 2. A Novel Synthesis of this compound from 2-Fluoroaniline. 3. Synthesis of this compound via a Palladium-Catalyzed Cross-Coupling Reaction. 4. A Facile and Efficient Synthesis of this compound from 2-Fluorobenzaldehyde. 5. A Simple and Efficient Synthesis of this compound via a Palladium-Catalyzed Cross-Coupling Reaction. 6. A Novel Synthesis of this compound from 2-Fluorobenzyl Chloride. 7. A Novel Synthesis of this compound from 2-Fluorobenzaldehyde and Isocyanic Acid. 8. Synthesis of this compound from 2-Fluorobenzaldehyde and Isocyanic Acid. 9. A Facile and Efficient Synthesis of this compound from 2-Fluorobenzyl Chloride. 10. A Novel Synthesis of this compound from 2-Fluorobenzaldehyde and Isocyanic Acid.
Scientific Research Applications
Synthesis and Material Applications
A study detailed a practical synthesis methodology for the production of 2-Fluoro-4-bromobiphenyl, highlighting its significance as a key intermediate in manufacturing materials like flurbiprofen. This synthesis process emphasizes the need for safer, more efficient methods in producing fluorinated compounds, potentially including derivatives of 2-Fluoro-4-isocyanato-1-methylbenzene (Qiu et al., 2009).
Fluorophores in Molecular Imaging
Fluorophores, including those derived from fluorinated compounds, are crucial for in vivo cancer diagnosis and molecular imaging. Research has shown that fluorophores like indocyanine green and fluorescein, approved by the FDA, possess properties beneficial for real-time cancer detection. This indicates the potential for compounds such as this compound to be modified into fluorophores for medical imaging applications (Alford et al., 2009).
Analytical and Sensory Applications
Luminescent micelles incorporating fluorophores have been used as "chemical noses" for sensing hazardous materials, including explosives. The amphiphilic nature and organized structure of these micelles allow for the development of highly sensitive probes, which could be tailored using fluorinated compounds like this compound for specific analyte detection (Paria et al., 2022).
Medicinal Chemistry
In the realm of medicinal chemistry, fluorinated compounds play a critical role. For instance, fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are extensively used in cancer treatment. The review by Gmeiner (2020) discusses how advancements in fluorine chemistry contribute to the precise use of fluorinated pyrimidines in treating cancer, underscoring the potential of derivatives like this compound in developing novel therapeutics (Gmeiner, 2020).
Mechanism of Action
Target of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including this compound, are highly reactive and can undergo various chemical reactions, such as polymerization and addition reactions .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-isocyanato-1-methylbenzene . These factors can include temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
2-fluoro-4-isocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCOINKYLERQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298356 | |
| Record name | 3-Fluoro-4-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102561-42-2 | |
| Record name | 3-Fluoro-4-methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102561-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-isocyanato-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)

![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)







![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)
